N-(3-chlorobenzyl)quinazolin-4-amine
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Overview
Description
N-(3-Chlorobenzyl)-N-(4-quinazolinyl)amine is an organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(4-quinazolinyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzylamine and 4-chloroquinazoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-chlorobenzylamine is added to a solution of 4-chloroquinazoline in the solvent, and the mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-N-(4-quinazolinyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-(3-Chlorobenzyl)-N-(4-quinazolinyl)amine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(4-quinazolinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorobenzyl)-N-(4-pyridinyl)amine
- N-(3-Chlorobenzyl)-N-(4-pyrimidinyl)amine
- N-(3-Chlorobenzyl)-N-(4-quinolinyl)amine
Uniqueness
N-(3-Chlorobenzyl)-N-(4-quinazolinyl)amine is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12ClN3 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3/c16-12-5-3-4-11(8-12)9-17-15-13-6-1-2-7-14(13)18-10-19-15/h1-8,10H,9H2,(H,17,18,19) |
InChI Key |
REUANOPGUSANCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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